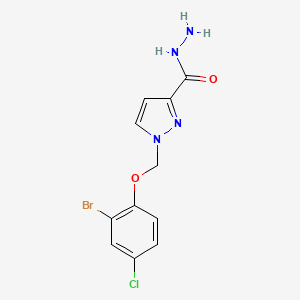

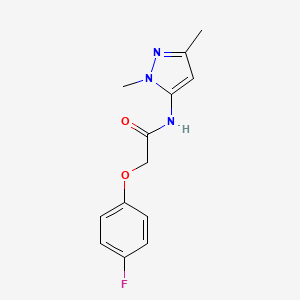

![molecular formula C18H15FN4O2S2 B2540293 N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide CAS No. 392298-46-3](/img/structure/B2540293.png)

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . The compound also contains a fluoroanilino group and a sulfanyl group attached to the thiadiazole ring, and a methylbenzamide group attached to the nitrogen atom of the thiadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,4-thiadiazole ring, the fluoroanilino group, the sulfanyl group, and the methylbenzamide group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For instance, the fluoroanilino group might undergo nucleophilic aromatic substitution reactions, while the sulfanyl group might participate in oxidation or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoroanilino group might increase the compound’s polarity and influence its solubility in different solvents .Scientific Research Applications

Inhibition of Carbonic Anhydrase Enzymes

Research has shown that derivatives of thiadiazole, which share structural similarities with N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide, are potent inhibitors of carbonic anhydrase isozymes, particularly human carbonic anhydrase I and II. These enzymes are vital in the synthesis of bicarbonate ions from carbon dioxide and water and are present in nearly all living organisms (Gokcen et al., 2016).

Antitubercular Activity

Compounds similar to this compound, specifically the 1,3,4-thiadiazole derivatives, have been identified as a new class of antituberculosis agents. These compounds have shown remarkable in vitro activity against Mycobacterium tuberculosis and multidrug-resistant strains, displaying highly selective antimycobacterial effects without significant activity against other bacteria or fungi (Karabanovich et al., 2016).

Antimicrobial Applications

Fluorobenzamides containing thiadiazole and thiazolidine, which are structurally related to the compound , have been synthesized and demonstrated effective antimicrobial activity. Specifically, these compounds are active against various Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2013).

Antifungal Activity

Aminobenzolamide derivatives, which include thiadiazole moieties, have shown promising antifungal properties. These compounds, when forming metal complexes with Ag(I) and Zn(II), have been effective against Aspergillus and Candida species, suggesting potential applications in combating fungal infections (Mastrolorenzo et al., 2000).

Mechanism of Action

Target of Action

The compound contains a 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, it’s possible that this compound might also target proteins involved in cancer pathways.

Biochemical Pathways

The compound might affect biochemical pathways related to cancer, given that 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

properties

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2S2/c1-11-6-8-12(9-7-11)16(25)21-17-22-23-18(27-17)26-10-15(24)20-14-5-3-2-4-13(14)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRPXGCLRLOQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

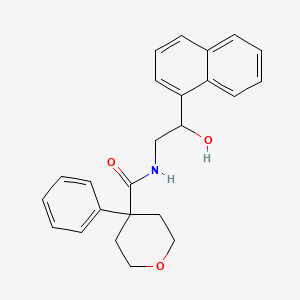

![9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid](/img/structure/B2540216.png)

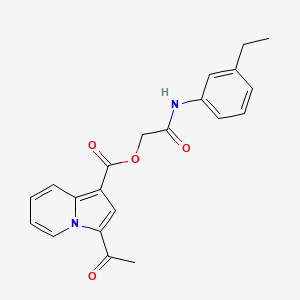

![1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2540220.png)

![2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide](/img/structure/B2540223.png)

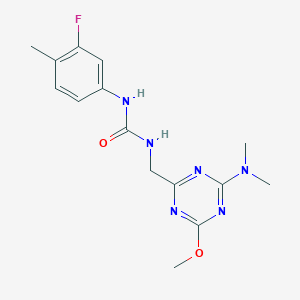

![N-(3-chloro-4-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2540226.png)

![N-(1-cyanocyclopentyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2540227.png)

![2-{8-chloro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2540228.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate](/img/structure/B2540232.png)